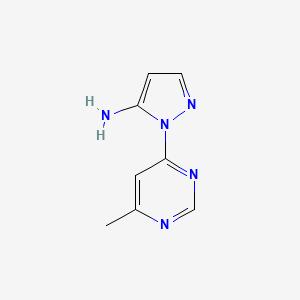

1-(6-methylpyrimidin-4-yl)-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

2-(6-methylpyrimidin-4-yl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c1-6-4-8(11-5-10-6)13-7(9)2-3-12-13/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSYYHNJMKIMHHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)N2C(=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One-Pot Acid-Promoted Heterocyclization Method

A notable approach is the one-pot acid-promoted synthesis of 6-aminopyrazolopyrimidines, which can be adapted for preparing this compound. This method involves:

- Starting materials: 1H-pyrazol-5-yl-N,N-dimethylformamidines or 5-amino-1H-pyrazole-4-carbaldehydes.

- Reagent: Cyanamide (NH2C≡N).

- Solvent: Methanesulfonyl chloride identified as optimal.

- Conditions: Acid-mediated environment, sometimes enhanced by microwave irradiation to improve yield and reduce reaction time.

- Deprotection of the starting pyrazole derivative.

- Imination with cyanamide.

- Acid-promoted heterocyclization forming the pyrimidine ring fused to pyrazole.

- Aromatization to yield the aminopyrazolopyrimidine structure.

This route is efficient, providing good yields and operational simplicity, with the intermediate N-[(5-amino-1,3-diaryl-1H-pyrazol-4-yl)methylene]cyanamide confirmed by mechanistic studies.

Multicomponent Domino Reactions Using Pyrazol-5-amines

Another synthetic protocol involves multicomponent domino reactions of arylglyoxals with pyrazol-5-amines, which can be tailored to introduce the pyrimidinyl group at N1 of the pyrazole ring.

- Reactions are performed in DMF with p-toluenesulfonic acid as a promoter.

- The method tolerates various functional groups on arylglyoxal substrates.

- Electron-withdrawing groups on arylglyoxals reduce reactivity, while electron-neutral or donating groups enhance it.

- Steric hindrance on the pyrazole ring influences reaction pathways and product selectivity.

This approach can lead to complex fused heterocyclic systems, including aminopyrazolopyrimidines, by controlling substituent patterns and reaction conditions.

Stepwise Preparation via Pyrimidine and Pyrazole Building Blocks

A classical synthetic approach involves:

- Preparation of 6-methylpyrimidin-4-yl halide or equivalent activated intermediate.

- Nucleophilic substitution or cross-coupling with 5-amino-1H-pyrazole derivatives.

- Purification steps including crystallization and washing.

This method requires careful control of reaction temperature and solvent to optimize yield and purity.

Detailed Reaction Conditions and Yields

Research Findings and Mechanistic Insights

- The acid-promoted heterocyclization proceeds via an imination intermediate, which undergoes cyclization and aromatization under acidic conditions to form the pyrazolopyrimidine core.

- Microwave irradiation accelerates the reaction and improves yields by enhancing molecular collisions and energy transfer.

- In domino reactions, the electronic nature of substituents on arylglyoxals and pyrazol-5-amines influences the reaction pathway, with steric hindrance potentially diverting the reaction to alternative heterocycles.

- Purification often involves crystallization from solvents such as toluene or ethanol, with controlled cooling steps to optimize crystal quality and yield.

Summary of Preparation Methods

| Preparation Method | Advantages | Limitations | Applicability |

|---|---|---|---|

| One-Pot Acid-Promoted Synthesis | High efficiency, fewer steps, good yield | Requires strong acid and careful solvent choice | Suitable for lab-scale and potential scale-up |

| Multicomponent Domino Reactions | Versatile, functional group tolerant | Moderate yields, sensitive to substituents | Useful for complex derivatives synthesis |

| Stepwise Coupling | Well-established, scalable | Multiple purification steps, longer time | Industrial synthesis with process optimization |

Chemical Reactions Analysis

Types of Reactions: 1-(6-Methylpyrimidin-4-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the rings.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).

Major Products:

Oxidation Products: Corresponding oxides or hydroxylated derivatives.

Reduction Products: Reduced forms of the compound, such as amines or alcohols.

Substitution Products: Substituted derivatives with various functional groups.

Scientific Research Applications

1-(6-Methylpyrimidin-4-yl)-1H-pyrazol-5-amine has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, such as anticancer, antimicrobial, and anti-inflammatory activities.

Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(6-methylpyrimidin-4-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function by binding to the active site or allosteric sites, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Structural Modifications and Regioisomerism

A critical factor influencing biological activity in pyrazole derivatives is the position and nature of substituents . For example:

- 3-(4-Fluorophenyl)-4-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine : This derivative inhibits p38α MAP kinase (a target in inflammatory diseases). However, switching the fluorophenyl and pyridyl groups to create 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine abolishes p38α inhibition but confers potent activity against cancer-related kinases (e.g., VEGFR2, Src, EGFR) .

- 1-(6-Methylpyrimidin-4-yl)-1H-pyrazol-5-amine: The pyrimidine group at the 1-position contrasts with aryl or heteroaryl substituents in analogs.

Table 1: Structural and Functional Comparison of Selected Pyrazole Derivatives

Physicochemical Properties

- Solubility and Stability : The pyrimidine ring in this compound introduces nitrogen-rich hydrophilicity, contrasting with halogenated analogs (e.g., 2,4-dichlorophenyl derivatives in ), which are more lipophilic.

- Tautomerism : Pyrazole derivatives like 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine exhibit tautomerism, confirmed by NMR studies . The target compound’s tautomeric behavior remains unstudied but could influence reactivity or binding.

Biological Activity

1-(6-Methylpyrimidin-4-yl)-1H-pyrazol-5-amine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound is primarily recognized for its potential as an enzyme inhibitor and its applications in various therapeutic areas, including cancer treatment, antimicrobial activity, and anti-inflammatory effects. The following sections will detail the biological activities, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound features a pyrazole ring linked to a pyrimidine moiety, which contributes to its biological properties. Its chemical structure can be represented as follows:

This compound operates through various mechanisms, primarily by interacting with specific molecular targets such as enzymes and receptors. It may inhibit enzyme activity or modulate receptor functions by binding to active or allosteric sites, thereby influencing cellular signaling pathways and physiological responses .

1. Enzyme Inhibition

Research indicates that this compound has potential as an inhibitor of the ERK5 mitogen-activated protein kinase pathway, which is implicated in cancer cell proliferation and survival. Selective inhibitors of ERK5 have shown promise in reducing tumor growth in various cancer models .

Table 1: ERK5 Inhibitory Activity of Related Compounds

| Compound | IC50 (nM) | Remarks |

|---|---|---|

| 32f | 12 | Enhanced potency compared to earlier analogs |

| 34b | 40 | Selective against p38 MAPK |

| 34j | 6 | Highest potency reported |

2. Anticancer Activity

The compound has been evaluated for its cytotoxic effects on several cancer cell lines. Studies have shown that it exhibits significant growth inhibition in MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

3. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNFα and IL-6 in various cell models. For instance, a derivative of this compound showed an IC50 value of 53 nM against the p38 MAPK enzyme, which is crucial for inflammatory responses .

Table 3: Anti-inflammatory Activity

| Compound | IC50 (nM) | Target Enzyme |

|---|---|---|

| Pyrazole Derivative | 53 | p38 MAPK |

| Compound X | 820 | IL-6 Production |

Case Studies

Several studies have explored the biological activities of derivatives of this compound, confirming its potential across various therapeutic areas:

- Cancer Treatment : A study optimized a series of pyrazole derivatives for ERK5 inhibition, achieving nanomolar potency while maintaining favorable pharmacokinetic properties .

- Antimicrobial Activity : Compounds derived from this scaffold have been tested against Mycobacterium tuberculosis and various bacterial strains, showing promising results in inhibiting growth at low concentrations .

- Anti-inflammatory Applications : Research highlighted the ability of certain derivatives to significantly reduce inflammation in animal models, suggesting their potential use in treating inflammatory diseases .

Q & A

Q. What are the established synthetic routes for 1-(6-methylpyrimidin-4-yl)-1H-pyrazol-5-amine?

The compound is typically synthesized via multi-step protocols involving cyclization, formylation, and coupling reactions. For example:

- Cyclization : Reacting hydrazine derivatives with β-keto esters or nitriles forms the pyrazole core. Substituted pyrimidine moieties are introduced via nucleophilic substitution or cross-coupling reactions .

- Intermediate functionalization : Key intermediates like 5-chloro-3-methyl-1H-pyrazole-4-carbonyl chloride are generated through oxidation and acylation steps, enabling further derivatization .

- Validation : Structural confirmation via X-ray crystallography (e.g., bond angles, substituent positions) ensures fidelity to the target structure .

Q. Which spectroscopic and analytical methods are critical for structural characterization?

- NMR spectroscopy : and NMR resolve substituent patterns (e.g., methyl groups on pyrimidine/pyrazole) and amine proton environments .

- X-ray crystallography : Determines absolute configuration, hydrogen bonding, and π-π stacking interactions in solid-state structures .

- Mass spectrometry : High-resolution MS (e.g., EI or ESI) confirms molecular ion peaks and fragmentation patterns .

Q. How is preliminary biological activity screening conducted for derivatives?

- In vitro assays : Derivatives are tested against bacterial strains (e.g., Mycobacterium tuberculosis) or cancer cell lines (e.g., sea urchin embryo models) to assess antimicrobial/antiproliferative activity .

- Dose-response curves : IC values quantify potency, with controls (e.g., standard antibiotics) validating assay conditions .

Advanced Research Questions

Q. How can computational methods optimize synthesis and predict reactivity?

- Reaction path modeling : Quantum chemical calculations (e.g., DFT) identify transition states and energetics for key steps like cyclization or coupling .

- Machine learning : Training models on existing reaction data (e.g., yields, substituent effects) predicts optimal conditions (solvent, catalyst) for novel derivatives .

Q. How to resolve contradictions in reported biological activity data?

Q. What strategies enhance pharmacological profiles of derivatives?

- Bioisosteric replacement : Substituting pyrimidine with pyrido[2,3-d]pyrimidine improves solubility and metabolic stability .

- Chiral resolution : Enantiomers separated via chiral chromatography (e.g., Chiralpak columns) may exhibit divergent binding to biological targets .

Q. What methodologies enable enantiomeric resolution of chiral derivatives?

- Chiral stationary phases : HPLC with cellulose-based columns resolves racemic mixtures, with elution order confirmed by polarimetry .

- Dynamic kinetic resolution : Asymmetric catalysis (e.g., organocatalysts) during synthesis directly yields enantiopure products .

Q. How to elucidate reaction mechanisms for novel synthetic pathways?

Q. What analytical approaches ensure compound purity and identity?

- Elemental analysis : Carbon/hydrogen/nitrogen percentages validate stoichiometry (e.g., ±0.3% tolerance) .

- HPLC-MS : Detects trace impurities (e.g., unreacted intermediates) with detection limits <0.1% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.